p-Xylene

Overview

Description

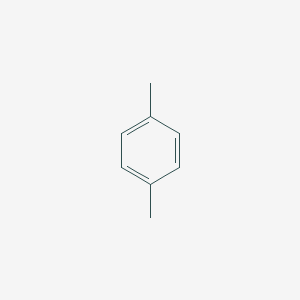

p-Xylene (1,4-dimethylbenzene) is a highly valuable aromatic hydrocarbon with the molecular formula C₈H₁₀ and a molecular weight of 106.17 g/mol . It is a key precursor in the production of polyethylene terephthalate (PET), which accounts for approximately 80% of global xylene production . Its IUPAC InChIKey (URLKBWYHVLBVBO-UHFFFAOYSA-N) and CAS registry number (106-42-3) are standardized identifiers . This compound is structurally characterized by two methyl groups substituted at the para positions on a benzene ring, leading to unique physical and chemical properties that distinguish it from its isomers (o-xylene and m-xylene) and other BTEX (benzene, toluene, ethylbenzene, xylenes) compounds .

Preparation Methods

Catalytic Reforming of Naphtha

Catalytic reforming of naphtha remains the primary industrial method for p-xylene production. This process involves the conversion of linear hydrocarbons in naphtha into aromatic compounds via dehydrogenation and cyclization reactions. The resulting product, known as reformate, contains a mixture of xylene isomers (this compound, m-xylene, and o-xylene), ethylbenzene, and other aromatics.

Catalysts and Reaction Conditions

Platinum-based catalysts supported on chlorinated alumina (Pt/Al₂O₃-Cl) are widely used, operating at temperatures of 450–520°C and pressures of 5–15 bar. The addition of rhenium or tin as promoters enhances catalyst stability and selectivity toward aromatics. Under optimal conditions, reformate yields approximately 60–70% aromatics, with xylene isomers constituting 20–25% of the total output .

Separation and Purification

Due to the nearly identical boiling points of xylene isomers (this compound: 138°C, m-xylene: 139°C, o-xylene: 144°C), separation relies on energy-intensive techniques:

-

Adsorptive Separation : Zeolitic adsorbents like BaX or KX selectively bind this compound, achieving >99% purity .

-

Crystallization : Cooling the isomer mixture to -60°C isolates this compound crystals, though this method is less favored due to high energy costs .

Toluene Disproportionation and Transalkylation

Toluene disproportionation (TDP) and transalkylation with trimethylbenzenes offer a route to increase this compound yield by leveraging surplus toluene feedstocks.

Reaction Mechanisms

-

TDP : 2 Toluene → Benzene + Xylenes

-

Transalkylation : Toluene + Trimethylbenzene → 2 Xylenes

ZSM-5 zeolites modified with silica, phosphorus, or lanthanum are employed to enhance shape selectivity. For instance, Si–Mg–P–La/ZSM-5 catalysts achieve this compound selectivity exceeding 99.7% by restricting the diffusion of bulkier isomers .

Industrial Applications

The Mobil TDP/Selective Toluene Disproportionation (MSTDP) process operates at 400–450°C and 15–25 bar, yielding a xylene stream with 85–90% this compound content. Recent advancements include multistage reactors that reduce contact time, minimizing side reactions and improving methanol utilization to 95.5% .

Selective Toluene Methylation with Methanol

Toluene methylation using methanol has emerged as a high-efficiency alternative, bypassing the need for isomer separation through exceptional para-selectivity.

Catalyst Design and Performance

Modified ZSM-5 zeolites dominate this process. Key modifications include:

-

Phosphorus Loading : 2.1% P/ZSM-5 raises this compound selectivity to 100% by narrowing pore openings .

-

Metal Incorporation : Zinc or magnesium doping suppresses coking and extends catalyst lifespan.

A novel Si–Mg–P–La/ZSM-5 catalyst demonstrated 96.3% toluene conversion and 99.7% this compound selectivity at 500°C and atmospheric pressure, reducing energy consumption by 30% compared to conventional methods .

Process Optimization

-

Feed Ratio : A toluene-to-methanol molar ratio of 2:1 maximizes this compound yield.

-

Diluent Gases : Nitrogen or methane lowers partial pressure, reducing byproduct formation.

-

Reactor Design : Short-contact-time reactors enhance selectivity by minimizing secondary reactions.

Alternative Preparation Methods

Acetylene-Benzene Route

A less conventional method involves the reaction of acetylene and benzene over acidic catalysts, producing xylene and carbon monoxide. Subsequent chlorination yields terephthalic acid precursors. However, this process suffers from low selectivity (≤70%) and significant coke formation, limiting its industrial adoption .

Oxidative Coupling of Methane

Experimental approaches using Mo/ZSM-5 catalysts at 700°C have shown promise, converting methane directly into this compound with 40–50% selectivity. Challenges include catalyst deactivation and low conversion rates (<10%) .

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Selectivity (%) | Energy Cost (GJ/ton) |

|---|---|---|---|---|---|

| Catalytic Reforming | Pt/Al₂O₃-Cl | 450–520 | 5–15 | 20–25 | 8.5 |

| Toluene Disproportionation | Si–Mg–P–La/ZSM-5 | 400–450 | 15–25 | 85–90 | 6.2 |

| Toluene Methylation | P/ZSM-5 | 450–500 | 1–5 | 99.7 | 4.8 |

| Acetylene-Benzene | HZSM-5 | 300–350 | 10–20 | 50–70 | 12.0 |

Key Findings :

-

Toluene methylation offers the highest selectivity and lowest energy demand, making it economically superior.

-

Catalytic reforming remains dominant due to existing infrastructure but faces sustainability challenges.

Chemical Reactions Analysis

Production and Use

p-Xylene is produced by catalytic reforming of petroleum naphtha as part of the BTX aromatics (benzene, toluene, and the xylene isomers) extracted from the catalytic reformate . It is a feedstock in the manufacturing of industrial chemicals, notably terephthalic acid (TPA), purified terephthalic acid (PTA), and dimethyl-terephthalate (DMT). It can also be directly polymerized to produce parylene .

Pyrolysis

In the pyrolysis of p-xylene, the compound mainly undergoes unimolecular decomposition to yield p-xylyl. The p-xylyl then undergoes H-loss reaction to form p-xylylene and isomerization reaction to form o-xylyl .

Oxidation

p-Xylene can be oxidized to terephthalic acid . The oxidation of p-xylene occurs in the liquid phase using acetic acid as a solvent, oxygen as an oxidant, and a combination of cobalt, bromide, and manganese ions as homogeneous catalysts . The reaction temperature is approximately 175–225 °C, and the pressure is 15–30 bar .

p-Xylene is first oxidized to an aldehyde; this aldehyde is then oxidized into p-tolualdehyde (p-TOA), which is converted into 4-CBA before yielding TPA .

Reactivity with Radicals

p-Xylene can react with oxidizing materials . It also reacts with OH radicals in the gas phase .

Rate constants for the reaction of this compound with OH radicals:

| Rate Constant (cm3/molecule*sec) | Temperature |

|---|---|

| 1.22 x 10-11 | Room temperature |

| 1.41 x 10-11 | Vapor-phase reaction |

| 1.29 x 10-11 | 25 °C |

Photolysis

When a n-hexane solution containing p-xylene is spread as a thin film on cold water and irradiated by a mercury medium pressure lamp, it photooxidizes into p-methylbenzaldehyde, p-benzyl alcohol, p-benzoic acid, and p-methylacetophenone . Glyoxal and methylglyoxal are produced from the photooxidation of p-xylene by OH radicals in air at 25 °C .

Reaction with Hypochlorous Acid

The aqueous reaction of p-xylene with hypochlorous acid in the presence of ammonium ion results in the aromatic ring being cleaved by chloramine, forming cyanogen chloride .

Combustion

A kinetic model for p-xylene combustion has been developed and validated against experimental data . The decomposition of p-xylene proceeds with the C-H bond dissociation reactions producing p-xylyl or p-dimethylphenyl, or undergoes the C-C bond dissociation reaction producing methylphenyl and CH3. H-abstraction reactions by radicals such as H, OH, O, and HO2 on the benzylic or phenylic sites of p-xylene can also contribute to the initial fuel decomposition. Other routes to p-xylene decomposition are the ipso-substitution reactions initiated by H and OH, leading to toluene and dimethylphenol, respectively .

Scientific Research Applications

Industrial Applications

Chemical Feedstock

p-Xylene serves as a crucial feedstock in the synthesis of several important chemicals, primarily:

- Terephthalic Acid : this compound is mainly converted into terephthalic acid, which is essential for producing polyethylene terephthalate (PET). PET is widely used in packaging, textiles, and plastic bottles. Approximately 98% of this compound produced is utilized for this purpose .

- Dimethyl Terephthalate : Another significant derivative of this compound is dimethyl terephthalate, which is also used in polyester production.

Polymer Production

this compound can be polymerized directly to produce parylene, a polymer used for coating applications due to its excellent barrier properties and electrical insulation capabilities .

Solvent Applications

This compound is employed as a solvent in various industries:

- Printing and Coatings : It is used in inks and coatings where it acts as a solvent that allows for proper application and drying .

- Rubber and Leather Industries : this compound serves as a solvent in rubber processing and leather treatments, enhancing product quality .

- Cleaning Agents : It is utilized as a cleaning agent for metals and integrated circuits due to its effective solvent properties .

Laboratory Use

In laboratory settings, this compound has several applications:

- Histology : It is widely used as a clearing agent in histology to remove paraffin from tissue samples before staining .

- Solvent for Chemical Reactions : this compound can also serve as a solvent for various chemical reactions due to its favorable properties.

Environmental Considerations

This compound's presence in ambient air has been studied extensively due to its potential health impacts. It is classified as a volatile organic compound (VOC), contributing to air pollution. Studies indicate that exposure to this compound can lead to neurotoxic effects at certain concentrations, necessitating careful monitoring in occupational settings .

Case Study 1: Terephthalic Acid Production

A study conducted on the production dynamics of terephthalic acid highlighted the role of this compound in meeting the growing demand for PET plastics. The research emphasized the importance of optimizing production processes to enhance yield while minimizing environmental impact .

Case Study 2: Solvent Efficacy

Another investigation focused on the effectiveness of this compound as a solvent compared to other solvents like toluene. The study revealed that this compound provided superior solubility for specific applications, making it an invaluable resource in industrial processes .

Mechanism of Action

The primary mechanism of action of p-xylene involves its oxidation to terephthalic acid. This process is catalyzed by a cobalt-manganese-bromide system in acetic acid. The oxidation proceeds through the formation of intermediate compounds, which are further oxidized to produce terephthalic acid. The molecular targets and pathways involved in this process include the activation of molecular oxygen and the formation of reactive oxygen species that facilitate the oxidation of this compound .

Comparison with Similar Compounds

Physical Properties

Table 1: Key Physical Properties of Xylene Isomers and Related Compounds

Key Observations :

- Boiling Points : o-Xylene has the highest boiling point (144.4°C), while this compound and m-xylene boil at ~138–139°C .

- Adsorption : this compound exhibits stronger adsorption on faujasite-type zeolites than o-xylene or ethylbenzene, with a heat of adsorption of 27.2 kJ/mol compared to 18.5 kJ/mol for o-xylene . This property is exploited in industrial separation processes.

- Separation Challenges : Traditional distillation is impractical due to close boiling points, necessitating advanced methods like carbon molecular sieves or oriented zeolite membranes (separation factor of ~4 for this compound/o-xylene) .

Table 2: Reactivity and Industrial Uses

Key Observations :

- Oxidation Selectivity : this compound oxidation under heterogeneous catalysis (e.g., iron complexes) predominantly targets the aromatic ring at 50°C, yielding 2,5-dimethyl-2,5-cyclohexen-1,4-dione (16% yield, 42% selectivity) . In contrast, toluene oxidation under similar conditions favors methyl group oxidation to benzaldehyde.

- Degradation Pathways : Under anaerobic conditions, this compound undergoes microbial degradation via (4-methylbenzyl)succinate and (4-methylphenyl)itaconate intermediates, analogous to toluene and m-xylene pathways .

Toxicity and Environmental Impact

Table 3: Toxicological and Environmental Data

Key Observations :

- Toxicity : this compound and o-xylene exhibit dose-dependent reductions in animal survival, with this compound linked to apoptosis in imaginal disks .

- Environmental Presence : m,this compound isomers dominate airborne VOC concentrations (up to 58 ng/m³), exceeding o-xylene levels in urban and industrial settings .

Regulatory and Industrial Standards

- BIS Certification (IS 17370:2020) : Mandates purity, stability, and composition criteria for this compound in India, ensuring safety in terephthalic acid production .

- Separation Technology: Compliance with standards requires advanced purification methods, such as Au/Pt-coated β-oriented zeolite membranes, to achieve >99% purity .

Biological Activity

p-Xylene (1,4-dimethylbenzene) is an aromatic hydrocarbon commonly found in petroleum and used extensively in the production of various chemicals, including plastics and synthetic fibers. Understanding its biological activity is crucial due to its widespread exposure in industrial settings and potential health effects. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

- Chemical Formula : C₈H₁₀

- Molecular Weight : 106.16 g/mol

- CAS Number : 106-42-3

Sources of Exposure

This compound is primarily released into the environment through:

- Industrial emissions

- Vehicle exhaust

- Use of products containing xylene (e.g., paints, varnishes)

Acute Toxicity

This compound exhibits moderate acute toxicity. The following table summarizes the lethal concentration (LC50) values for this compound exposure in various animal models:

| Species | Exposure Duration | LC50 (ppm) |

|---|---|---|

| Rats | 4 hours | 4,740 |

| Mice | 6 hours | 3,907 |

These values indicate that this compound is less toxic than some other xylene isomers but still poses significant health risks at high concentrations .

Chronic Toxicity

Chronic exposure to this compound can lead to several health issues, including:

- Liver Effects : Studies have shown that prolonged inhalation can induce hepatic cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes . Increased liver size and enzyme activity were observed in rats exposed to varying concentrations of this compound.

- Neurotoxicity : Exposure has been linked to sensory deficits and motor coordination issues in animal studies. For instance, auditory deficits were noted in rats exposed to high levels of mixed xylenes .

This compound's biological activity can be attributed to its interaction with various biochemical pathways:

- Cytochrome P450 Induction : this compound exposure leads to increased activity of cytochrome P450 enzymes, particularly CYP2B1, which plays a critical role in the metabolism of xenobiotics .

- Oxidative Stress : The metabolism of this compound generates reactive oxygen species (ROS), contributing to oxidative stress and potential cellular damage .

- Neurotransmitter Alteration : Studies suggest that this compound may alter neurotransmitter levels, impacting sensory processing and motor functions .

Case Study 1: Occupational Exposure

A study involving workers in a petrochemical facility found elevated levels of liver enzymes among those exposed to this compound. The findings suggested a correlation between exposure duration and enzyme elevation, indicating potential liver damage due to chronic exposure .

Case Study 2: Environmental Impact

Research conducted on urban air quality indicated that areas with high traffic emissions had increased levels of this compound. Health assessments revealed higher incidences of respiratory issues among residents in these areas compared to those in low-exposure regions .

Regulatory Standards

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines for this compound exposure:

- Occupational Exposure Limit : 100 ppm over an 8-hour workday.

- Short-Term Exposure Limit : 150 ppm for a 10-minute period .

These standards aim to minimize health risks associated with this compound exposure in occupational settings.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying p-xylene in environmental and biological samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) or flame ionization detection (GC/FID) is widely used for environmental samples (e.g., sediment, air) due to their sensitivity (detection limits as low as 1 ng/g) . For biological fluids, high-performance liquid chromatography (HPLC) is preferred for trace analysis. Standardized protocols from EPA, NIOSH, and ASTM (e.g., ASTM D2360-11 for impurity analysis) should be followed to ensure reproducibility . Recovery rates and detection limits vary by matrix; for example, GC/ELCD achieves 68–70% recovery for p-xylene in clay sediments .

Q. How should researchers safely handle p-xylene in laboratory settings?

- Methodological Answer : Use impervious protective clothing (gloves, lab coats), chemical safety goggles, and face shields to prevent skin/eye contact. Ensure eyewash stations and quick-drench facilities are accessible. Ventilation systems must mitigate vapor exposure, and waste should be managed per OSHA/NIOSH guidelines .

Q. What are the primary thermodynamic properties of p-xylene critical for process design?

- Methodological Answer : Key properties include enthalpy of vaporization (ΔHv) and vapor pressure. Experimental ΔHv values for p-xylene at high pressure align with models like Pitzer’s correlation (deviation <5%) and Yosim-Owen’s equation . NIST provides validated IR spectra and condensed-phase thermochemistry data for computational modeling .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize photocatalytic degradation of p-xylene?

- Methodological Answer : RSM identifies optimal conditions by modeling interactions between variables. For nano α-Fe₂O₃/Mn₂P₂O₇ catalysts, optimal degradation (96.68% efficiency) occurs at pH 5, 120 ppm catalyst, 70 ppm p-xylene, and 0.5 ppm H₂O₂ . The quadratic model in Equation 1 (see ) predicts efficiency within 1% error, validating RSM’s utility for multi-variable systems .

Q. What models best predict thermodynamic properties like enthalpy of vaporization for p-xylene?

- Methodological Answer : Pitzer’s empirical correlation shows <3% deviation from experimental ΔHv values at high pressures, outperforming Wilhelm’s model (5–7% deviation) . For vapor pressure, the Lee-Kesler equation is recommended for subcritical conditions, while the Wagner equation fits supercritical data .

Q. How do deep eutectic solvents (DESs) enhance separation of p-xylene isomers?

- Methodological Answer : DESs like tetrabutylammonium bromide:triethylene glycol (1:4) dissolve p-xylene with mole fraction solubility up to 0.3820 at 353.15 K. Solubility trends (o- > p- ~ m-xylene) correlate with isomer polarity. The Apelblat equation fits experimental data with R² > 0.98, guiding solvent selection for industrial separation .

Q. What are the kinetic considerations in UV/ozone degradation of p-xylene?

- Methodological Answer : Degradation follows first-order kinetics under UV/ozone, with rate constants dependent on ozone concentration and UV intensity. Over 80% degradation occurs in 3 hours, accelerated by hydroxyl radicals from ozone photolysis. Monitor intermediates (e.g., p-tolualdehyde) via GC-MS to validate pathway mechanisms .

Q. How to validate gas chromatographic methods for p-xylene impurity analysis?

- Methodological Answer : Follow ASTM D2360-11 for precision: calibrate using certified reference materials, validate detection limits (<1 ppm) via spiked recovery tests, and ensure intra-laboratory reproducibility (RSD <2%). Use internal standards (e.g., n-decane) to correct for matrix effects in complex samples .

Properties

IUPAC Name |

1,4-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-90-0 | |

| Record name | Benzene, 1,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021868 | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |

CAS No. |

106-42-3 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAC1O477V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.